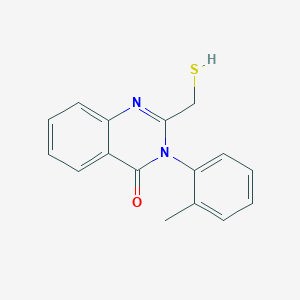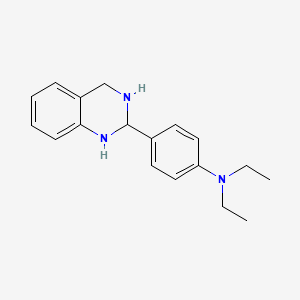
Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-3-cyano-4-oxoquinoline.
Formation of Intermediate: The intermediate is formed by reacting 6-chloro-3-cyano-4-oxoquinoline with ethyl chloroacetate in the presence of a base such as sodium hydride.
Cyclization: The intermediate undergoes cyclization to form the quinoline ring structure.
Esterification: The final step involves the esterification of the intermediate with methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch Processing: This involves the stepwise addition of reagents and careful control of reaction conditions.
Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a building block for the synthesis of more complex quinoline derivatives, aiding in the development of new materials and catalysts.
作用机制
The mechanism of action of Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or proteins, inhibiting their function and leading to antimicrobial effects.
Pathways Involved: It can interfere with DNA synthesis or protein synthesis pathways in microorganisms, leading to their death or inhibition of growth.
相似化合物的比较
Similar Compounds
Methyl 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetate: Lacks the cyano group, which may affect its biological activity.
Ethyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(6-bromo-3-cyano-4-oxoquinolin-1(4H)-yl)acetate: Contains a bromo group instead of a chloro group, which can influence its reactivity and biological properties.
Uniqueness
Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate is unique due to the presence of both the cyano and chloro groups, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups allow for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
属性
分子式 |
C13H9ClN2O3 |
|---|---|
分子量 |
276.67 g/mol |
IUPAC 名称 |
methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C13H9ClN2O3/c1-19-12(17)7-16-6-8(5-15)13(18)10-4-9(14)2-3-11(10)16/h2-4,6H,7H2,1H3 |
InChI 键 |
RDVIBVNFBOFCJN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




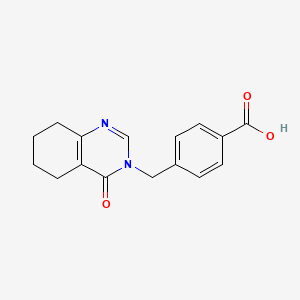


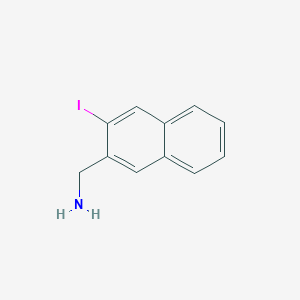
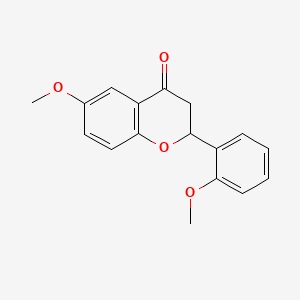

![4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B11842381.png)
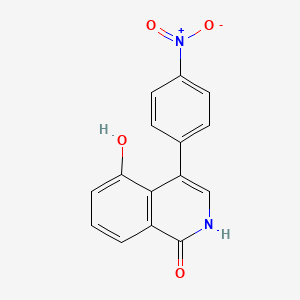
![Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane](/img/structure/B11842391.png)
